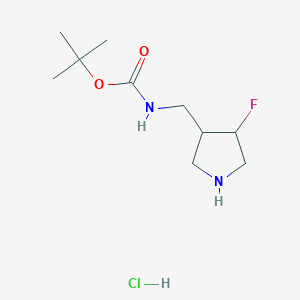
tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride
Vue d'ensemble
Description
Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride, also known as TBCH, is a synthetic compound that is used in scientific research and experiments. It is a white crystalline powder, soluble in water and ethanol, and has a boiling point of 115 °C. TBCH has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase. It binds to the active site of the enzyme, blocking the enzyme's ability to break down acetylcholine and butyrylcholine. This leads to an increase in the concentration of these neurotransmitters in the body, resulting in increased nerve activity.
Biochemical and Physiological Effects
tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the activity of the enzyme acetylcholinesterase, resulting in increased nerve activity. It has also been found to increase the activity of the enzyme butyrylcholinesterase, resulting in increased levels of the neurotransmitter butyrylcholine. Additionally, tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has been found to have an effect on the metabolism of fatty acids, resulting in increased levels of fatty acids in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is a stable compound, making it easy to store and use in experiments. However, one of the main limitations is that it is a relatively slow-acting compound, making it difficult to use in experiments that require rapid results.
Orientations Futures
The use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in scientific research is still relatively new, and there is still much to be explored. One potential future direction is to use tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in combination with other compounds to create novel compounds with enhanced effects. Additionally, tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride could be used in combination with other compounds to create compounds that target specific enzymes or receptors. Additionally, further research could be done to explore the effects of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride on other biochemical processes, such as fatty acid metabolism. Finally, further research could be done to explore the potential use of tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride in the treatment of neurological disorders.
Applications De Recherche Scientifique
Tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has been used in numerous scientific research applications. It is used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also used as a substrate for the enzyme butyrylcholinesterase, which is involved in the breakdown of the neurotransmitter butyrylcholine. tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride has also been used to study the effects of drugs on the nervous system, as well as to study the effects of pesticides on the environment.
Propriétés
IUPAC Name |
tert-butyl N-[(4-fluoropyrrolidin-3-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLDLHWCTGRELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-fluoro-3-pyrrolidinyl)methylcarbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



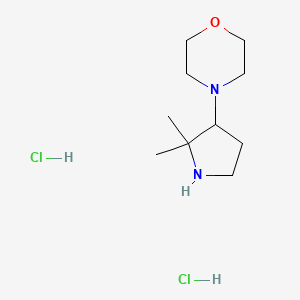
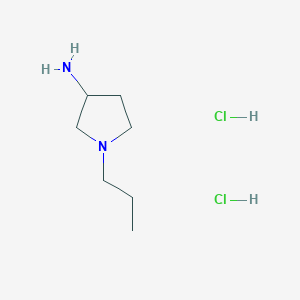

![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinol dihydrochloride](/img/structure/B1486134.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486135.png)
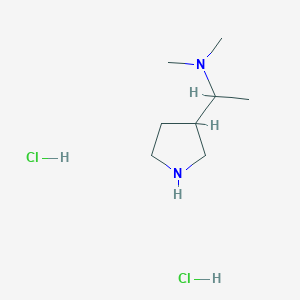
![3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1486143.png)
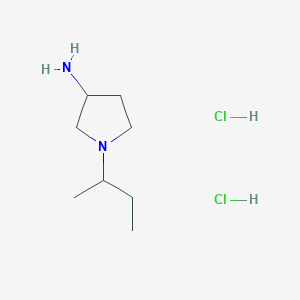

![1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1486149.png)
![tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1486150.png)
![tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate](/img/structure/B1486151.png)
![1-Azaspiro[3.4]octane trifluoroacetate](/img/structure/B1486153.png)
